N-Propionylglycine

Overview

Description

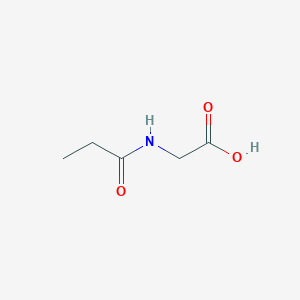

N-Propionylglycine (CAS 21709-90-0), also known as 2-(propionylamino)acetic acid, is an acylated glycine derivative with the molecular formula C₅H₉NO₃ and a molecular weight of 131.13 g/mol . It is synthesized by reacting glycine with propionyl anhydride under alkaline conditions, followed by acid extraction and recrystallization . Key structural features include a carboxylic acid group, an amide bond, and a propionyl (CH₂CH₃) side chain. Its NMR data (1H and 13C) reveals distinct signals: δ0.91 (triplet, CH₃), δ2.07 (quartet, CH₂), δ7.96 (singlet, NH), and δ174.5 (C=O, carboxylic acid) . The compound has a melting point of 122–124°C and is used in biochemical research, particularly in photoredox decarboxylation reactions and metabolomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionylglycine can be synthesized through the reaction of glycine with propionic acid. The reaction typically involves the use of a condensing agent to facilitate the formation of the amide bond between the carboxy group of propionic acid and the amino group of glycine . One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of propionylglycine may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for the precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to optimize yield and purity . Additionally, the use of biocatalysts, such as enzymes, can be explored to achieve more environmentally friendly and efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Propionylglycine undergoes various chemical reactions, including:

Oxidation: Propionylglycine can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert propionylglycine to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the propionyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Propionic acid and glycine derivatives.

Reduction: Propanol derivatives.

Substitution: Various N-substituted glycine derivatives.

Scientific Research Applications

Metabolic Disorders

N-Propionylglycine is primarily recognized for its role in propionic acidemia (PA) and methylmalonic acidemia (MMA), both of which are inherited metabolic disorders. In these conditions, the metabolism of certain amino acids is disrupted, leading to the accumulation of toxic metabolites.

Biomarker Development

Recent studies have focused on identifying this compound as a potential biomarker for monitoring disease progression and treatment efficacy in patients with PA and MMA. For instance, elevated levels of NPG have been associated with metabolic disturbances in PA patients, suggesting its utility in clinical diagnostics.

Table 1: Biomarkers Associated with Propionic Acidemia

| Biomarker | Clinical Relevance |

|---|---|

| This compound | Elevated in propionic acidemia |

| Propionylcarnitine (C3) | Increased levels indicate metabolic stress |

| Methylcitric acid | Ratio to citric acid may indicate severity |

Epigenetic Research

This compound has been implicated in epigenetic modifications related to cardiac function. A study utilizing a mouse model of PA demonstrated that disruptions in propionate metabolism lead to significant changes in histone modifications, affecting gene expression related to cardiac health. Specifically, NPG levels were linked to increased histone propionylation, which may contribute to diastolic dysfunction.

Case Study: Cardiac Function Impairment

In a study examining the effects of propionate on cardiac tissues, researchers found that elevated this compound correlated with changes in calcium handling and contractile function:

- Findings : Increased NPG levels were associated with histone modifications that impaired cardiac function.

- Implications : Understanding the role of NPG in epigenetic regulation could lead to new therapeutic strategies for managing cardiac complications in metabolic disorders.

Drug Development and Clinical Research

The potential application of this compound extends into drug development, particularly as a surrogate endpoint in clinical trials for metabolic diseases. Researchers are exploring its utility alongside other metabolites to assess treatment responses.

Clinical Trials and Surrogate Endpoints

The use of NPG as a biomarker could facilitate the development of targeted therapies for PA and MMA:

- Surrogate Endpoints : Studies suggest that monitoring NPG levels could provide insights into treatment efficacy and patient outcomes.

- Research Needs : Further validation is required to establish standardized reference ranges for NPG in clinical settings.

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry, particularly in mass spectrometry and chromatography techniques for metabolite profiling. Its detection can aid in the diagnosis of metabolic disorders through comprehensive metabolic screening.

Methodologies

Analytical techniques employed include:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Used for quantifying NPG levels in biological samples.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for profiling organic acids and metabolites.

Table 2: Analytical Techniques for NPG Detection

| Technique | Application |

|---|---|

| LC-MS/MS | Quantification in plasma samples |

| GC-MS | Profiling of organic acids |

Mechanism of Action

Propionylglycine exerts its effects primarily through its role in metabolic pathways. It is produced via the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to form N-acylglycine . In the case of propionic acidemia, deficiencies in propionyl-CoA carboxylase lead to the accumulation of propionylglycine and other toxic metabolites . This accumulation disrupts normal metabolic processes and leads to various clinical manifestations .

Comparison with Similar Compounds

Comparison with Similar Acyl Glycines

Structural and Physical Properties

Acyl glycines differ in the length of their alkyl chains, which significantly impacts their physical and chemical properties. Below is a comparative analysis:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key NMR Signals (¹H) |

|---|---|---|---|---|

| N-Acetylglycine | C₄H₇NO₃ | 117.10 | 205–207 | δ1.80 (s, CH₃), δ8.10 (s, NH) |

| N-Propionylglycine | C₅H₉NO₃ | 131.13 | 122–124 | δ0.91 (t, CH₃), δ2.07 (q, CH₂), δ7.96 (s, NH) |

| N-Butyrylglycine | C₆H₁₁NO₃ | 145.16 | 69–70 | δ0.80 (t, CH₃), δ2.04 (t, CH₂), δ8.05 (s, NH) |

Trends :

- Melting Points : Short-chain derivatives (e.g., N-Acetylglycine) exhibit higher melting points due to stronger intermolecular hydrogen bonding. Longer chains (e.g., N-Butyrylglycine) reduce crystallinity, lowering melting points .

- NMR Shifts : Alkyl group signals shift predictably with chain length. For example, the terminal CH₃ group in this compound appears as a triplet (δ0.91), while the CH₂ adjacent to the carbonyl appears as a quartet (δ2.07) .

Photoredox Decarboxylation

This compound undergoes single-electron transfer (SET) oxidation via an excited iridium photocatalyst, generating an alkyl radical after decarboxylation . This reactivity is critical in nickel/photoredox dual-catalyzed arylalkylation reactions.

Metabolic Roles

Acyl glycines are biomarkers for metabolic disorders. For example:

- This compound correlates with hemopexin in geese under heat stress, suggesting a role in oxidative stress response .

- N-Acetylglycine is less commonly associated with specific pathologies but serves as a reference in metabolic studies .

Analytical Differentiation

- GC-MS: The trimethylsilyl (TMS) derivative of this compound (C₈H₁₇NO₃Si) has distinct retention indices on columns like DB-5 (RI = 1205) and CP Sil 5 CB (RI = 1189) . Similar derivatives of N-Acetylglycine and N-Butyrylglycine would differ in retention times due to chain length.

- Isotopic Labeling : Deuterated this compound ([²H₂]-N-Propionylglycine) shows NMR shifts (e.g., δ8.01 for NH) but retains similar reactivity, aiding in mechanistic studies .

Mechanistic Insights

This compound’s decarboxylation pathway involves:

Deprotonation to form a carboxylate anion.

SET oxidation by Ir(III)* to generate a carboxyl radical.

Rapid CO₂ release, yielding an alkyl radical for cross-coupling reactions .

This pathway is inhibited by radical scavengers like TEMPO, confirming a radical intermediate .

Metabolic Profiling

In amino acid-targeted metabolomics, this compound is quantified alongside compounds like γ-aminobutyric acid and N-Isovaleroylglycine to assess metabolic perturbations under stress or disease .

Biological Activity

N-Propionylglycine (N-PG) is an acylglycine that arises from the condensation of propionic acid and glycine. It plays a significant role in human metabolism, particularly in the context of metabolic disorders such as propionic acidemia (PA). This article explores the biological activity of this compound, its metabolic pathways, and its implications in health and disease.

- Molecular Formula : C₅H₉NO₃

- IUPAC Name : this compound

- CAS Number : 98681-58-0

This compound is classified as an N-acylglycine, a type of metabolite formed during fatty acid metabolism. Acylglycines are typically minor metabolites but can become significantly elevated in certain metabolic disorders.

Metabolic Pathways

This compound is primarily formed through the action of glycine N-acyltransferase, which catalyzes the reaction between propionyl-CoA and glycine. This process is crucial for detoxifying excess propionic acid, which can accumulate in individuals with metabolic deficiencies.

Enzymatic Reaction:

Role in Propionic Acidemia

In patients with propionic acidemia, a genetic disorder caused by deficiencies in propionyl-CoA carboxylase (PCCA or PCCB), levels of this compound are significantly elevated. This elevation serves as a biomarker for the disorder and reflects the metabolic dysfunction associated with PA. The accumulation of propionyl-CoA leads to increased formation of N-PG, which is excreted in urine .

Case Studies and Clinical Findings

-

Clinical Case of Propionic Acidemia :

A study highlighted a neonate with severe PA who experienced multiple metabolic crises. The treatment involved carglumic acid, which aims to reduce propionyl-CoA levels and subsequently this compound levels, demonstrating a favorable clinical course . -

mRNA Therapeutics :

Recent clinical trials involving mRNA therapies targeting PCCA and PCCB have shown reductions in biomarkers including this compound. These findings suggest that effective management of PA can lead to decreased levels of toxic metabolites, including N-PG, thus improving patient outcomes .

Epigenetic Effects

Recent research has indicated that disrupted propionate metabolism can lead to significant epigenetic changes, particularly in cardiac tissues. Elevated levels of propionate and its derivatives, including this compound, have been linked to histone modifications that impact gene expression related to cardiac function .

Data Table: Comparison of Biomarkers in Propionic Acidemia

| Biomarker | Normal Range | Elevated in PA | Clinical Significance |

|---|---|---|---|

| Propionyl-CoA | < 0.5 µM | > 5 µM | Toxicity leading to metabolic crises |

| This compound | < 1 µM | > 10 µM | Diagnostic marker for PA |

| Methylcitrate | < 1 µM | > 2 µM | Indicator of disrupted metabolism |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-Propionylglycine with high purity, and how can researchers optimize reaction yields?

this compound is typically synthesized via nucleophilic acylation of glycine with propionic anhydride. To ensure high purity, researchers should employ recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) and monitor reaction progress via thin-layer chromatography (TLC). Isotopic variants (e.g., [²H₂]-N-Propionylglycine) require controlled anhydrous conditions to prevent deuterium exchange . Yield optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 glycine to propionic anhydride) and reaction temperatures (40–60°C).

Q. What analytical techniques are most effective for detecting and quantifying this compound in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) with hydrophilic interaction liquid chromatography (HILIC) columns is optimal for separating this compound from complex biological samples. Derivatization with dansyl chloride improves ionization efficiency for low-abundance detection. Quantification requires stable isotope-labeled internal standards (e.g., [²H₂]-N-Propionylglycine) to correct for matrix effects .

Q. How does this compound stability vary under different storage and experimental conditions?

this compound is stable at room temperature in inert atmospheres but degrades in the presence of strong acids/bases or oxidizing agents. For long-term storage, lyophilized samples should be kept at −20°C in amber vials. In aqueous solutions (pH 7.4), stability decreases after 72 hours; thus, fresh preparation is recommended for in vitro assays .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of this compound in modulating metabolic pathways, such as glycine conjugation or acyl-CoA metabolism?

Isotopic tracing using [¹³C]-labeled this compound in cell cultures or organoid models allows tracking of metabolic flux via LC-MS or nuclear magnetic resonance (NMR). Knockout models (e.g., glycine N-acyltransferase-deficient cells) can isolate its enzymatic processing. Complementary transcriptomic profiling (RNA-seq) identifies downstream regulatory networks .

Q. How can researchers resolve contradictions in reported toxicity data for this compound across preclinical studies?

Discrepancies often arise from differences in dosage regimens, species-specific metabolism, or solvent carriers (e.g., DMSO vs. saline). Meta-analyses should stratify data by experimental parameters (e.g., LD₅₀, exposure duration) and validate findings using orthogonal assays (e.g., mitochondrial respiration vs. apoptosis markers). Adherence to NIH preclinical reporting guidelines ensures reproducibility .

Q. What methodologies are recommended for investigating this compound’s pharmacokinetics and tissue distribution in vivo?

Radiolabeled ([¹⁴C]-N-Propionylglycine) or fluorescently tagged analogs enable real-time tracking in rodent models via autoradiography or intravital microscopy. Serial blood/tissue sampling paired with compartmental modeling (e.g., non-linear mixed-effects) quantifies absorption and clearance rates. Bile duct cannulation studies assess enterohepatic recirculation .

Q. Methodological Considerations

- Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish this compound’s direct effects from confounding variables in omics datasets .

- Ethical Compliance : For in vivo studies, follow institutional guidelines for humane endpoints and sample size justification to minimize animal use .

Properties

IUPAC Name |

2-(propanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-2-4(7)6-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMAZEJKVZLLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176098 | |

| Record name | N-Propionylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propionylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21709-90-0 | |

| Record name | Propionylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21709-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propionylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021709900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21709-90-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Propionylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPIONYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26615FM8NG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propionylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.